N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22N4 and its molecular weight is 342.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and anti-angiogenic activities, supported by data tables and relevant research findings.
The compound's chemical structure and properties are critical for understanding its biological activity. Below is a summary of its chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 890612-01-8 |
Molecular Formula | C22H22N4 |
Molecular Weight | 342.44 g/mol |
LogP | 6.0531 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
- IC50 Values : The compound showed promising results with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For instance, other derivatives in related studies reported IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating a potent inhibitory effect .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on similar pyrazolo derivatives have shown activity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is hypothesized to stem from the inhibition of specific kinases involved in cancer progression. For example, derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Anti-Angiogenic Activity
Anti-angiogenesis is another area where this compound may exert significant effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
- Research Findings : Preliminary studies on related compounds have indicated that they can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways . The potential of this compound in this context remains to be fully explored.
Case Studies and Research Findings
A series of studies have synthesized and evaluated various pyrazolo derivatives for their biological activities:
- Study on Anti-inflammatory Effects :
- Anticancer Evaluation :
- Angiogenesis Inhibition :
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-5-8-18(9-6-14)20-13-23-26-21(12-17(4)24-22(20)26)25-19-10-7-15(2)16(3)11-19/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKCVNOJOYTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.